(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol
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Overview
Description
1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) typically involves the reaction of 1H-indole-2,3-dione with 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of advanced catalytic systems and automated monitoring .
Chemical Reactions Analysis
Types of Reactions
1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Isoindole-1,3-dione derivatives: Known for their pharmaceutical applications and structural similarities.
Uniqueness
1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) stands out due to its unique combination of indole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C18H14N4O2S/c1-24-12-8-6-11(7-9-12)15-10-25-18(20-15)22-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-10,19,23H,1H3 |
InChI Key |
NACVEMRRIFCPSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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